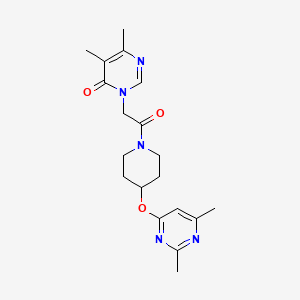

3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic compound known for its complex molecular structure, featuring a pyrimidine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves multi-step processes that start with the formation of the pyrimidine core Typical reagents may include diethyl malonate, formamide, and appropriate catalysts

Industrial Production Methods: : In industrial settings, the production is scaled up using batch or continuous flow processes. The reaction conditions are optimized for temperature, pressure, and pH to maximize yield and purity. Solvent recovery systems and advanced purification techniques are employed to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: : This compound is prone to various chemical reactions, including:

Oxidation: : Under controlled conditions, the molecule can undergo oxidation to introduce functional groups or alter the existing ones.

Reduction: : Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions: : Reagents such as sodium borohydride for reduction, oxidizing agents like hydrogen peroxide, and solvents like dichloromethane are frequently used. Conditions often involve maintaining specific temperatures, inert atmospheres, and using catalysts to facilitate the reactions.

Major Products: : The major products from these reactions vary but can include derivatives with altered functional groups that enhance the compound's utility in specific applications.

Aplicaciones Científicas De Investigación

Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and materials.

Biology: : Research has explored its potential as a bioactive molecule, possibly interacting with biological targets in cellular pathways.

Medicine: : Preliminary studies suggest it might have therapeutic potential, although further research is necessary to confirm its efficacy and safety.

Industry: : In industrial applications, it serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects is tied to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, thereby influencing pathways related to cellular function, growth, and differentiation.

Comparación Con Compuestos Similares

Comparing this compound with others, such as its analogs with varied substituents, highlights its unique properties. Other similar compounds might include those with a different pyrimidine substitution pattern or alternative groups on the piperidine ring.

By understanding these nuances, researchers can appreciate the distinct advantages this compound offers over its peers.

Actividad Biológica

The compound 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C19H25N5O3, with a molecular weight of approximately 371.441 g/mol. The presence of the piperidine moiety and the dimethylpyrimidine groups are particularly noteworthy as they are often associated with enhanced biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities. The following sections detail specific activities observed in studies involving this compound.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been well-documented. A study highlighted that compounds sharing structural similarities with our target compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Compound A | 100 µg/mL | Moderate Antimicrobial |

| Compound B | 200 µg/mL | Good Antimicrobial |

| Target Compound | TBD | TBD |

The exact MIC for This compound is yet to be determined in comprehensive studies; however, preliminary data suggests promising activity against common pathogens.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Research has shown that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cell models.

A notable study demonstrated that certain derivatives reduced levels of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines, indicating potential anti-inflammatory properties.

| Parameter | Control Group | Treated Group |

|---|---|---|

| ROS Levels (µM) | 50 | 20 |

| NO Levels (µM) | 30 | 10 |

These results suggest that the target compound may also possess similar anti-inflammatory effects.

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. Compounds structurally related to This compound have shown effectiveness in inhibiting cancer cell proliferation.

In vitro studies on human cancer cell lines have indicated that these derivatives can induce apoptosis through both extrinsic and intrinsic pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via intrinsic pathway |

| MCF7 | 12 | Extrinsic pathway activation |

The target compound's specific IC50 values remain to be established but are anticipated to reflect similar potency based on structural analogs.

Case Studies

Recent investigations into the biological activity of pyrimidine derivatives have yielded significant findings:

- Study on Anticancer Effects : A series of synthesized pyrimidine derivatives were tested against several cancer cell lines. The study concluded that modifications to the piperidine ring could enhance cytotoxicity.

- Antimicrobial Formulations : Research indicated that combinations of pyrimidine derivatives with other antimicrobial agents resulted in synergistic effects, suggesting potential for new treatment regimens against resistant bacterial strains.

Propiedades

IUPAC Name |

3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-12-9-17(22-15(4)21-12)27-16-5-7-23(8-6-16)18(25)10-24-11-20-14(3)13(2)19(24)26/h9,11,16H,5-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZIBHFLHWRVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.